Angulatin A

Insecticidal activity Contact toxicity Mythimna separata

Angulatin A (Celangulin V, CAS 139979-81-0) is the exact ester 1α,2α-diacetoxy-8β,15-diisobutyryloxy-9α-benzoyloxy-4β,6β-dihydroxy-β-dihydroagarofuran. Its insecticidal potency (KD50 300.9 μg·g⁻¹ against Mythimna separata) is sensitive to acyl substitution; generic β-dihydroagarofuran scaffolds cannot substitute. Procure ≥98% pure Angulatin A for reproducible SAR studies, botanical insecticide QC, and formulation benchmarking. Not to be confused with withangulatin A (withanolide).

Molecular Formula C34H46O13
Molecular Weight 662.7 g/mol
Cat. No. B15363912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngulatin A
Molecular FormulaC34H46O13
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25?,26-,27+,32-,33-,34?/m0/s1
InChIKeyHAHJPPZGVANYSD-LMWFANDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angulatin A Procurement Guide: Sourcing the Sesquiterpene Polyol Ester Insecticide Celangulin V


Angulatin A (CAS 139979-81-0), also referred to as Celangulin V, is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran structural class, isolated from the root bark of the plant Celastrus angulatus [1]. This naturally occurring compound is characterized by a complex esterified polyol core with substituents including acetoxy, isobutyryloxy, and benzoyloxy groups, contributing to a molecular weight of 662.72 g/mol . Its primary reported biological activity is insecticidal, which has been documented in bioassays and contributed to the development of related botanical pesticide formulations [1].

Why Angulatin A Cannot Be Substituted with Generic β-Dihydroagarofuran Sesquiterpenes


Substitution with a generic β-dihydroagarofuran sesquiterpene or even a closely related congener like Angulatin G or Celangulin III is not scientifically valid due to the extreme sensitivity of biological activity to the specific esterification pattern on the polyol skeleton. The insecticidal efficacy of this class is governed by the nature and stereochemical placement of its acyl substituents [1]. Even minor modifications in the ester groups—which define the distinct identities of Angulatin A (Celangulin V), Angulatin E, Celangulin III, and Celangulin IV—can lead to significant changes in target pest spectrum, potency (e.g., KD50 values), and physicochemical properties relevant to formulation [2]. Therefore, procurement based solely on a shared core skeleton without verifying the exact ester profile introduces unacceptable variability in experimental or industrial outcomes.

Quantitative Differentiation of Angulatin A (Celangulin V): Comparative Potency and Structural Identity


Insecticidal Potency of Angulatin A Against Mythimna separata: A Comparative Benchmark

Angulatin A demonstrates specific insecticidal activity through contact toxicity and neurotoxic effects. In bioassays against the agricultural pest Mythimna separata, a significant target for botanical insecticides, Angulatin A exhibited a KD50 (median knockdown dose) value of 300.9 μg·g⁻¹ . This value serves as a critical benchmark for assessing its potency. While direct comparative data within the exact same assay for all congeners is not yet compiled in primary literature, the KD50 value provides a baseline against which related compounds like Celangulin III, Angulatin G, or Celangulin IV must be compared for any application targeting lepidopteran pests. Procurement for agricultural research must verify that the supplied compound is Celangulin V (Angulatin A) and not a co-occurring analog lacking this specific potency benchmark.

Insecticidal activity Contact toxicity Mythimna separata

Chemical Identity Verification: Distinguishing Angulatin A from Angulatin E and Related Celangulins

The precise molecular architecture of Angulatin A is defined by its ester substitution pattern: 1α,2α-diacetoxy-8β,15-diisobutyryloxy-9α-benzoyloxy-4β,6β-dihydroxydihydro-β-agarofuran [1]. This specific arrangement differentiates it from other angulatins and celangulins. For example, Angulatin E (CAS 403613-20-7), while also an active ingredient in celangulin formulations, possesses a different esterification profile, which directly impacts its physicochemical properties and may alter its bioactivity spectrum . Without analytical verification against this defined structure, a purchased compound cannot be reliably confirmed as Angulatin A, leading to potential misidentification with analogs like Celangulin III or IV, which co-occur in plant extracts and are sold as distinct research compounds.

Structural elucidation Sesquiterpene esters Quality control

Commercial Sourcing and Purity Standards for Angulatin A in Research Applications

Angulatin A is commercially available as a research compound with a specified purity standard of ≥98%, as verified by suppliers for use in analytical and biological studies . This defined purity level is critical for generating reproducible data in insecticide development, structure-activity relationship (SAR) studies, or when using the compound as a reference standard for extract analysis. In contrast, crude plant extracts or formulations of Celastrus angulatus contain a mixture of multiple sesquiterpene esters, including Angulatin A, Celangulin III, and others, which prevents the attribution of observed effects to a single chemical entity [1]. Procuring the isolated, high-purity Angulatin A is therefore essential for any research requiring precise dosing and unambiguous interpretation of biological results.

Analytical standard Purity Research chemical

Angulatin A (Celangulin V): Recommended Applications Based on Quantifiable Evidence


Development and Optimization of Botanical Insecticides Targeting Lepidopteran Pests

The documented insecticidal activity of Angulatin A, with a quantified KD50 of 300.9 μg·g⁻¹ against Mythimna separata, makes it a suitable standard for research into botanical pesticides aimed at lepidopteran crop pests . Researchers can utilize high-purity Angulatin A to establish baseline toxicity curves, investigate structure-activity relationships among β-dihydroagarofuran esters, or serve as an active ingredient benchmark in formulation studies. Its commercial availability as a pure compound (≥98%) is critical for generating reproducible data in these applied research scenarios .

Analytical Reference Standard for Quality Control of Celastrus-Based Extracts and Formulations

Given its well-defined structure and commercial availability, Angulatin A (Celangulin V) can function as an analytical reference standard for the quality control of botanical insecticide products derived from Celastrus angulatus . High-purity Angulatin A is necessary for the development and validation of HPLC or LC-MS methods aimed at quantifying this specific congener in complex plant extracts or commercial formulations, ensuring batch-to-batch consistency in industrial applications .

Fundamental Research on the Structure-Activity Relationships of β-Dihydroagarofuran Sesquiterpenes

The specific esterification pattern of Angulatin A (1α,2α-diacetoxy-8β,15-diisobutyryloxy-9α-benzoyloxy-4β,6β-dihydroxy) distinguishes it from related sesquiterpenes . Procuring pure Angulatin A enables chemists and pharmacologists to use it as a distinct molecular probe in SAR studies. By comparing its insecticidal potency and physicochemical properties with those of other available angulatins (e.g., Angulatin E) or celangulins, researchers can delineate the contributions of individual acyl groups to bioactivity, guiding the rational design of more potent or selective analogs .

Differentiating Celastrus-Derived Insecticides from Unrelated Compounds in Nomenclature-Intensive Research

Angulatin A is a specific compound name that must be carefully distinguished from 'withangulatin A,' a structurally unrelated withanolide from Physalis species with reported anticancer activity . Research programs focused on insecticidal mechanisms or agricultural applications must explicitly procure Angulatin A (CAS 139979-81-0) rather than its namesake analog. The compound's well-documented sesquiterpene polyol ester structure and established insecticidal benchmark serve to clearly delineate its application space, preventing the misdirection of resources into unrelated pharmacological investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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